methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological properties and can interact with various biological targets .
Mode of Action
It’s known that imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of activities of imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar compounds to methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with varying substituents. For example:
Methyl 7-chloro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 7-bromo-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 7-iodo-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
methyl 7-fluoro-1-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-9-8-18-15(24-9)19-14(21)13-12-7-11(17)4-3-10(12)5-6-20(13)16(22)23-2/h3-4,7-8,13H,5-6H2,1-2H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHHWMISFRJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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